2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate
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Overview
Description
2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate is a complex organic compound with the chemical formula C41H65BrNO7PSi. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. It is characterized by the presence of multiple functional groups, including a bromine atom, a phosphate group, and a tert-butyldimethylsilyl-protected hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate involves several steps, starting with the protection of the hydroxyl group using tert-butyldimethylsilyl chlorideThe final step involves the bromination of the ethyl group and the phosphorylation of the sphingosine backbone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphate and hydroxyl groups.
Deprotection Reactions: The Fmoc and tert-butyldimethylsilyl groups can be removed under specific conditions to yield the free amine and hydroxyl functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Deprotection Reagents: Such as piperidine for Fmoc removal and tetrabutylammonium fluoride for tert-butyldimethylsilyl removal.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and deprotected sphingosine derivatives .
Scientific Research Applications
2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of sphingolipid metabolism and signaling pathways.
Medicine: As a potential therapeutic agent for targeting specific molecular pathways.
Industry: In the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate involves its interaction with specific molecular targets, such as enzymes involved in sphingolipid metabolism. The compound can modulate the activity of these enzymes, leading to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sphingosine derivatives and phosphorylated sphingolipids, such as:
- Sphingosine-1-phosphate
- Ceramide-1-phosphate
- Dihydrosphingosine-1-phosphate
Uniqueness
What sets 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate apart is its unique combination of functional groups, which allows for versatile chemical modifications and a wide range of applications in scientific research .
Properties
Molecular Formula |
C41H65BrNO7PSi |
---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1-[2-bromoethoxy(hydroxy)phosphoryl]oxy-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C41H65BrNO7PSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-28-39(50-52(5,6)41(2,3)4)38(32-49-51(45,46)48-30-29-42)43-40(44)47-31-37-35-26-22-20-24-33(35)34-25-21-23-27-36(34)37/h19-28,37-39H,7-18,29-32H2,1-6H3,(H,43,44)(H,45,46)/b28-19+/t38-,39+/m0/s1 |
InChI Key |
VQQBGRQFDYYUJZ-WMMVGIRRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OCCBr)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCBr)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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